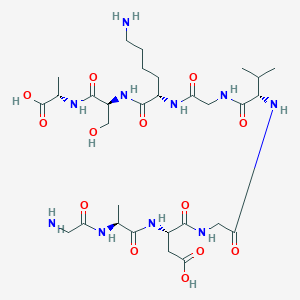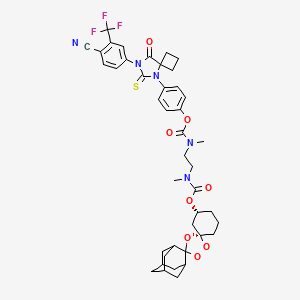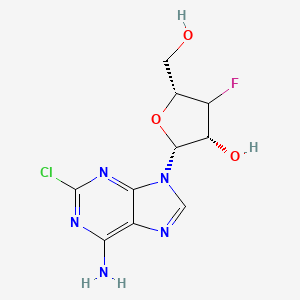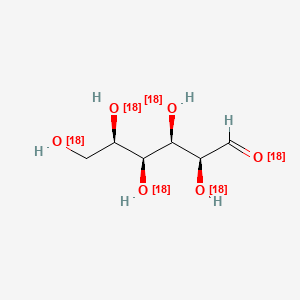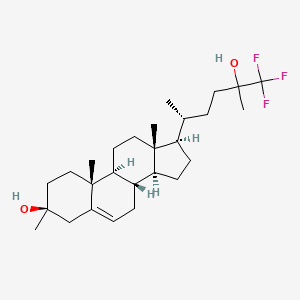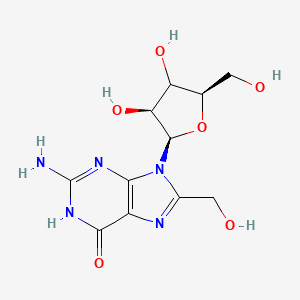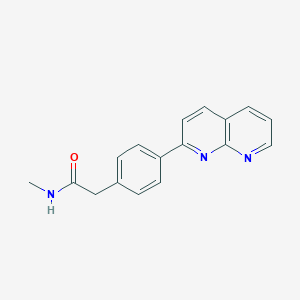
Thymine-alpha,alpha,alpha,6-D4 glycol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “A” is a chemical substance that has garnered significant interest in various scientific fields due to its unique properties and versatile applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of compound “A” typically involves several steps, starting with the selection of appropriate starting materials. Common synthetic routes include:
Reaction with Metal and Transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Metathesis: This method involves the reaction of an organometallic compound with a binary halide.
Industrial Production Methods
Industrial production of compound “A” often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:
High-Pressure Reactions: Utilizing elevated pressures to drive the reaction to completion.
Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Compound “A” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Compound “A” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of compound “A” involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Signaling Pathways: Affecting pathways such as the ERK/Nrf2/ARE pathway.
Interacting with Receptors: Binding to cellular receptors to elicit a biological response.
Properties
Molecular Formula |
C5H8N2O4 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
6-deuterio-5,6-dihydroxy-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/i1D3,2D |
InChI Key |
GUKSGXOLJNWRLZ-MZCSYVLQSA-N |
Isomeric SMILES |
[2H]C1(C(C(=O)NC(=O)N1)(C([2H])([2H])[2H])O)O |
Canonical SMILES |
CC1(C(NC(=O)NC1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12393104.png)
